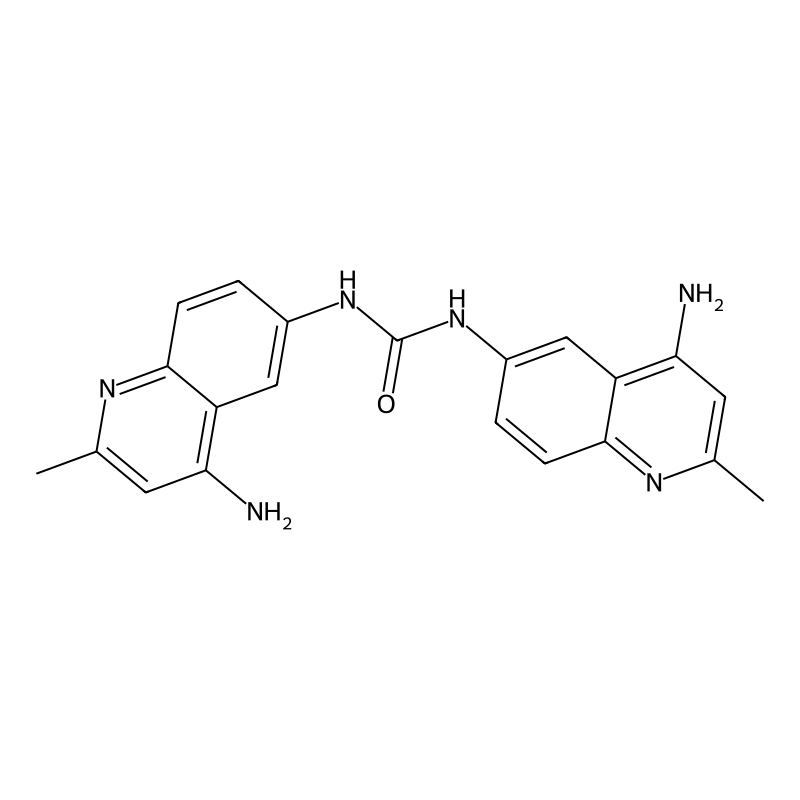Aminoquinuride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Aminoquinuride, also known as Surfen, is an organic compound classified within the family of 4-aminoquinolines. Its chemical formula is C21H20N6O, and it has a molecular weight of 372.42 g/mol. The compound is characterized by its structural features, including a quinoline backbone and an amino group, which contribute to its biological properties and interactions with various biological molecules . Aminoquinuride is noted for its ability to bind to glycosaminoglycans, thereby influencing their function and the behavior of proteoglycans in biological systems .
Aminoquinuride exhibits significant biological activity, particularly in its role as a glycosaminoglycan binding agent. This interaction has implications for various physiological processes, including cell signaling and tissue repair. The compound has been studied for its potential therapeutic effects in conditions involving abnormal glycosaminoglycan metabolism . Additionally, it has shown promise in modulating the activity of proteoglycans, which are critical for maintaining structural integrity in tissues.
The synthesis of aminoquinuride typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with quinoline derivatives under acidic conditions to form the desired aminoquinoline structure. Other synthetic routes may involve the use of coupling reactions or modifications of existing quinoline compounds to introduce amino groups at specific positions on the ring structure .
Aminoquinuride has several applications in biomedical research and potential therapeutic contexts. Its ability to bind glycosaminoglycans makes it useful in studying cellular processes related to inflammation and tissue remodeling. Furthermore, it has been explored for its potential use in drug formulations targeting diseases associated with glycosaminoglycan dysfunctions, such as certain connective tissue disorders .
Research indicates that aminoquinuride interacts with various biological targets, particularly those involving glycosaminoglycans and proteoglycans. Interaction studies have shown that aminoquinuride can influence cellular processes such as adhesion, migration, and proliferation by modulating the functions of these molecules . These interactions are critical in understanding the compound's role in therapeutic applications and its mechanism of action.
Aminoquinuride shares structural similarities with several other compounds within the 4-aminoquinoline class and related quinoline derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Chloroquine | C18H26ClN3O | Antimalarial properties; interacts with heme |
| Hydroxychloroquine | C18H26ClN3O2 | Anti-inflammatory; used in autoimmune diseases |
| Primaquine | C15H16N4O5S | Antimalarial; effective against liver stages |
| Quinine | C20H24N2O2S | Antimalarial; derived from cinchona bark |
Aminoquinuride's distinct property lies in its specific binding affinity for glycosaminoglycans, which differentiates it from other compounds that primarily target different biological pathways or mechanisms . This unique interaction profile positions aminoquinuride as a valuable tool in both research and therapeutic contexts focused on glycosaminoglycan-related functions.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
Other CAS
5424-37-3
Wikipedia
Dates
2: Warford J, Doucette CD, Hoskin DW, Easton AS. Murine T cell activation is regulated by surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide). Biochem Biophys Res Commun. 2014 Jan 10;443(2):524-30. doi: 10.1016/j.bbrc.2013.11.119. Epub 2013 Dec 6. PubMed PMID: 24315874.








